Unveiling AN-12-H5: A Key Intermediate in the Synthesis of the Smoothened Inhibitor Glasdegib
Unveiling AN-12-H5: A Key Intermediate in the Synthesis of the Smoothened Inhibitor Glasdegib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initially designated as AN-12-H5 intermediate-1, the compound identified by CAS number 254882-14-9 is chemically known as (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate. While the nomenclature "AN-12-H5" may have been used as an internal or supplier-specific identifier, this molecule has gained significance as a crucial building block in the synthesis of Glasdegib (PF-04449913). Glasdegib is a potent and selective inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway, and is an FDA-approved therapeutic for acute myeloid leukemia (AML).
This technical guide provides a comprehensive overview of the chemical structure, properties, and the synthetic utility of (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate. It further delves into the pharmacological context of its end-product, Glasdegib, detailing its mechanism of action within the Hedgehog signaling pathway and presenting relevant experimental methodologies.
Chemical Structure and Properties of AN-12-H5 Intermediate-1
The core of AN-12-H5 intermediate-1 is a piperidine ring, a common scaffold in medicinal chemistry. The specific stereochemistry, (2S,4S), is crucial for its role in the asymmetric synthesis of its target molecule.
Chemical Name: (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate CAS Number: 254882-14-9 Molecular Formula: C₁₂H₂₁NO₅ Molecular Weight: 259.30 g/mol
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Appearance | Viscous Liquid | [1] |
| Color | Colorless to light yellow | [1] |
| Boiling Point | 352.1 °C at 760 mmHg | [2] |
| Density | 1.182 g/cm³ | [3] |
| Flash Point | 166.8 °C | [3] |
| logP | 1.15940 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Rotatable Bond Count | 4 | [3] |
| Exact Mass | 259.14197277 | [3] |
Synthesis and Role in Glasdegib (PF-04449913) Production
(2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate serves as a chiral starting material for the synthesis of Glasdegib. The synthesis of Glasdegib from a closely related piperidine intermediate has been described in the scientific literature. The general strategy involves the conversion of the hydroxyl group to an amine, followed by a series of reactions to build the final complex molecule.
Experimental Protocol: Synthesis of a Key Piperidine Amine Intermediate
The following is a representative experimental protocol for the conversion of the hydroxyl group of a protected piperidine derivative to an amine, a critical step in the synthesis of Glasdegib. This protocol is adapted from the supplementary information of the discovery of PF-04449913.
Step 1: Mesylation of the Hydroxyl Group
To a solution of (2R,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate in pyridine is added methanesulfonyl chloride and a catalytic amount of dimethylaminopyridine at 0°C. The reaction is stirred for several hours until completion, monitored by thin-layer chromatography (TLC). The reaction mixture is then worked up by adding water and extracting with an organic solvent. The organic layer is washed, dried, and concentrated to yield the mesylated intermediate.
Step 2: Azide Displacement
The mesylated intermediate is dissolved in a suitable solvent such as THF, and sodium azide is added. The reaction mixture is heated to allow for the nucleophilic displacement of the mesylate by the azide. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified.
Step 3: Reduction of the Azide to the Amine
The azide intermediate is reduced to the primary amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like methanol under a hydrogen atmosphere. The reaction is monitored until the disappearance of the starting material. The catalyst is then filtered off, and the solvent is evaporated to yield the desired amine.
This amine is then carried forward through several more steps, including N-methylation and coupling with other fragments, to ultimately yield Glasdegib.
Pharmacological Context: The Hedgehog Signaling Pathway and Glasdegib
Glasdegib functions by inhibiting the Smoothened (SMO) protein, a central component of the Hedgehog (Hh) signaling pathway. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell proliferation and tumor growth.
The Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of embryonic development and is largely inactive in adult tissues. Its reactivation is implicated in the pathogenesis of various cancers. The core of the pathway involves the interaction of the Hedgehog ligand with its receptor Patched (PTCH), which under normal, unstimulated conditions, inhibits the activity of Smoothened (SMO).
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Caption: The Hedgehog signaling pathway and the mechanism of action of Glasdegib.
When the Hedgehog ligand binds to PTCH, the inhibition on SMO is released. SMO then transduces a signal that leads to the activation of the Gli family of transcription factors, which translocate to the nucleus and activate the transcription of target genes involved in cell proliferation, survival, and differentiation. Glasdegib binds to and inhibits SMO, thereby blocking the downstream signaling cascade and suppressing tumor growth.
Experimental Workflow: Screening for Smoothened Inhibitors
The discovery of Smoothened inhibitors like Glasdegib often involves a multi-step screening process.
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Caption: A typical experimental workflow for the discovery of Smoothened inhibitors.
This workflow begins with high-throughput screening of a compound library using a cell-based reporter assay that measures the activity of the Hedgehog pathway. Hits from this initial screen are then validated in secondary assays, such as direct binding assays with the SMO protein. Promising candidates undergo lead optimization, where medicinal chemists synthesize analogs to improve potency, selectivity, and pharmacokinetic properties. The most promising compounds are then evaluated in in vivo models of cancer, such as tumor xenografts in mice, before progressing to preclinical and clinical development.
Conclusion
(2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate, initially identified as AN-12-H5 intermediate-1, is a valuable chiral building block in pharmaceutical synthesis. Its primary significance lies in its role as a precursor to Glasdegib (PF-04449913), a targeted cancer therapy that inhibits the Smoothened receptor in the Hedgehog signaling pathway. Understanding the chemistry of this intermediate and the biology of its ultimate molecular target provides a clear example of the journey from a simple chemical entity to a life-saving therapeutic. The methodologies and pathways described herein are fundamental to the ongoing research and development of novel anticancer agents.
